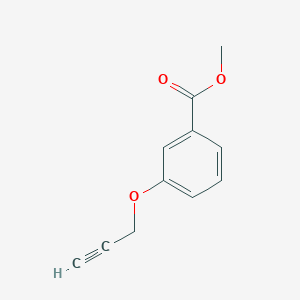

Methyl 3-(prop-2-yn-1-yloxy)benzoate

Description

Methyl 3-(prop-2-yn-1-yloxy)benzoate is an aromatic ester featuring a propargyl ether substituent at the 3-position of the benzoate ring. This compound is of significant interest in organic synthesis due to its dual functionality: the ester group provides hydrolytic stability and serves as a directing group, while the propargyl ether moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 3-prop-2-ynoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h1,4-6,8H,7H2,2H3 |

InChI Key |

JSQOPGIVPLJDRT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Methyl 2-(3-hydroxyprop-1-ynyl)benzoate

Key Differences :

- Substituent Position : The hydroxyl-propargyl group is located at the 2-position in this isomer, compared to the 3-position in the target compound. This positional difference influences electronic distribution and steric accessibility.

- Reactivity : The 2-substituted isomer (CAS 103606-72-0) is reported to participate in alkynylation and cross-coupling reactions, but its intramolecular hydrogen bonding (due to proximity of the hydroxyl and ester groups) may limit nucleophilic attack at the alkyne terminus. In contrast, the 3-substituted propargyl ether in Methyl 3-(prop-2-yn-1-yloxy)benzoate likely offers greater steric freedom for reactions .

Halogen-Substituted Analogs: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate

Key Differences :

- Substituent Nature : The trifluoromethyl and chloropropoxy groups in this analog (Compound 63, ) introduce strong electron-withdrawing effects, altering electronic properties compared to the propargyl ether group.

- Synthetic Utility : The chloropropoxy group enables nucleophilic substitution (e.g., with amines), whereas the propargyl ether in this compound is more suited for cycloaddition or metal-mediated transformations .

Ethyl Benzoate Derivatives with Alkoxy/Thioether Chains

Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) () highlight the impact of chain length and heteroatom inclusion:

- Chain Flexibility: Longer alkoxy chains (e.g., pentyloxy) enhance solubility in nonpolar solvents but reduce crystallinity.

Key Research Findings

- Electronic Effects : The propargyl ether group in this compound likely exhibits stronger electron-donating effects compared to halogenated analogs, directing electrophilic substitution to the para position of the benzoate ring.

- Thermal Stability : Propargyl ethers are prone to polymerization under heat, necessitating careful handling—unlike chloropropoxy derivatives, which are more thermally robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.